6-Bromo-3-methylisoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methylisoquinolin-5-amine is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a methyl group in the structure of this compound makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylisoquinolin-5-amine typically involves the bromination of 3-methylisoquinoline followed by amination. One common method is the electrophilic bromination of 3-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-3-methylisoquinoline is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methylisoquinolin-5-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for use in pharmaceuticals and other applications .
Scientific Research Applications
6-Bromo-3-methylisoquinolin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylisoquinolin-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and the amine group play crucial roles in the binding interactions with the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
3-Methylisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-3-methylisoquinolin-5-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
6-Bromoisoquinoline: Lacks the methyl group, which can affect its chemical properties and applications.
Uniqueness
6-Bromo-3-methylisoquinolin-5-amine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and biological properties. This combination makes it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-3-methylisoquinolin-5-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-8-7(5-13-6)2-3-9(11)10(8)12/h2-5H,12H2,1H3 |
InChI Key |
FTCAOROUDYDXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N)Br)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.